Cas no 1094562-69-2 (2-(2-fluoro-4-sulfamoylphenoxy)acetic acid)

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid is a fluorinated sulfonamide derivative with notable applications in medicinal chemistry and agrochemical research. Its key structural features include a fluorine substituent and a sulfamoyl group, which enhance its reactivity and binding affinity in biological systems. This compound is particularly valued for its potential as an intermediate in the synthesis of pharmacologically active molecules, such as enzyme inhibitors or herbicides, due to its ability to modulate electronic and steric properties. The sulfamoyl moiety offers versatility for further functionalization, while the fluorine atom improves metabolic stability. Its well-defined chemical properties make it a reliable building block for targeted molecular design.
2-(2-fluoro-4-sulfamoylphenoxy)acetic acid structure
1094562-69-2 structure
Product name:2-(2-fluoro-4-sulfamoylphenoxy)acetic acid
CAS No:1094562-69-2
MF:C8H8FNO5S
MW:249.21622467041
CID:4571407

2-(2-fluoro-4-sulfamoylphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid
    • Inchi: 1S/C8H8FNO5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H2,10,13,14)
    • InChI Key: AOXZHSHGGNFIJE-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COC1=CC=C(S(N)(=O)=O)C=C1F

Experimental Properties

  • Color/Form: No data available
  • Density: 1.6±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 488.2±55.0 °C at 760 mmHg
  • Flash Point: 249.0±31.5 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

2-(2-fluoro-4-sulfamoylphenoxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-62376-0.05g
2-(2-fluoro-4-sulfamoylphenoxy)acetic acid
1094562-69-2 95%
0.05g
$202.0 2023-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287511-500mg
2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid
1094562-69-2 95%
500mg
¥18327.00 2024-08-09
TRC
F592720-10mg
2-(2-Fluoro-4-sulfamoylphenoxy)acetic Acid
1094562-69-2
10mg
$ 70.00 2022-06-04
TRC
F592720-50mg
2-(2-Fluoro-4-sulfamoylphenoxy)acetic Acid
1094562-69-2
50mg
$ 210.00 2022-06-04
TRC
F592720-100mg
2-(2-Fluoro-4-sulfamoylphenoxy)acetic Acid
1094562-69-2
100mg
$ 340.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287511-50mg
2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid
1094562-69-2 95%
50mg
¥4363.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287511-1g
2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid
1094562-69-2 95%
1g
¥23511.00 2024-08-09
Enamine
EN300-62376-2.5g
2-(2-fluoro-4-sulfamoylphenoxy)acetic acid
1094562-69-2 95%
2.5g
$1707.0 2023-02-13
Enamine
EN300-62376-5.0g
2-(2-fluoro-4-sulfamoylphenoxy)acetic acid
1094562-69-2 95%
5.0g
$2525.0 2023-02-13
A2B Chem LLC
AV57327-100mg
2-(2-fluoro-4-sulfamoylphenoxy)acetic acid
1094562-69-2 95%
100mg
$352.00 2024-04-20

2-(2-fluoro-4-sulfamoylphenoxy)acetic acid Related Literature

Additional information on 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid

Introduction to 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid (CAS No. 1094562-69-2)

2-(2-fluoro-4-sulfamoylphenoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1094562-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its dual functionality, featuring both a sulfamoyl group and a fluoro-substituted phenyl ring, which contribute to its unique chemical properties and biological activities. The presence of these functional groups not only influences its reactivity but also enhances its potential as a precursor in the synthesis of biologically active agents.

The structure of 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid consists of an acetic acid moiety linked to a phenoxy group, which itself is further substituted with a fluoro atom at the 2-position and a sulfamoyl group at the 4-position. This specific arrangement of substituents imparts distinct physicochemical properties, such as solubility, stability, and interaction with biological targets. The fluoro atom, in particular, is known for its ability to modulate metabolic pathways and enhance binding affinity in drug molecules, making this compound a valuable scaffold for medicinal chemists.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of fluorinated sulfonamides. 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its sulfamoyl moiety serves as a versatile handle for further derivatization, allowing chemists to tailor the molecule's properties for specific biological applications. For instance, sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer activities, and modifications to this core structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.

One of the most compelling aspects of 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid is its potential in the development of targeted therapies. The fluoro-substituted phenyl ring can interact with biological receptors in ways that are not achievable with non-fluorinated analogs. This interaction is often mediated by hydrophobic interactions and dipole-dipole forces, which can be fine-tuned by structural modifications. Additionally, the sulfamoyl group can participate in hydrogen bonding networks within biological targets, further enhancing binding affinity. These characteristics make this compound an attractive candidate for drug design, particularly in areas such as oncology and immunology where precise targeting is crucial.

Recent studies have highlighted the role of 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid in the development of novel anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit key enzymes involved in tumor growth and progression. The fluoro atom's ability to enhance metabolic stability while maintaining high bioavailability has been particularly noteworthy. Furthermore, the sulfamoyl group has been shown to modulate enzyme activity by competing with natural substrates or by inducing conformational changes in the target protein. These mechanisms have opened up new avenues for therapeutic intervention in cancer patients.

Beyond oncology, 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid has also been investigated for its potential in treating inflammatory diseases. Sulfonamide derivatives are known for their anti-inflammatory properties, and modifications to this core structure have led to compounds that exhibit significant activity against pro-inflammatory cytokines and enzymes. The fluoro substitution further enhances these effects by improving pharmacokinetic profiles. Preclinical studies have shown promising results in animal models of inflammation, suggesting that compounds derived from 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid could offer new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine into organic molecules often requires specialized techniques due to the high reactivity and selectivity required. However, advances in synthetic methodologies have made it increasingly feasible to incorporate fluorine atoms into complex structures with high precision. Techniques such as nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and flow chemistry have all contributed to streamlined synthetic routes for fluorinated sulfonamides like this one.

One particularly interesting aspect of synthesizing 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid is the potential for enantioselective synthesis if chiral centers are introduced into the molecule. Enantiomerically pure compounds often exhibit enhanced biological activity due to their interaction with chiral biological targets. By employing chiral auxiliaries or catalysts during synthesis, chemists can produce enantiomerically enriched forms of this compound that may offer superior therapeutic profiles.

The pharmacokinetic properties of (CAS No.) 1094562-69-2 are another critical area of investigation. Fluorinated compounds are known for their improved metabolic stability compared to their non-fluorinated counterparts due to the electron-withdrawing effect of fluorine atoms. This stability translates into longer half-lives and more consistent drug levels in vivo, which can be advantageous for therapeutic applications requiring sustained action. Additionally, fluorine atoms can influence solubility and distribution within the body by affecting molecular polarity and lipophilicity.

In conclusion,(product name) demonstrates significant promise as a building block for developing novel pharmaceuticals across multiple therapeutic areas including oncology,(keyword) inflammatory diseases,(keyword)and other challenging medical conditions where targeted therapy is essential,(keyword)The unique combination of functional groups present in this compound—namely,(keyword)the fluoro-substituted phenyl ring,(keyword)and(keyword)the sulfamoyl moiety—provides a rich framework for structural diversification,(keyword)enabling researchers to design molecules with tailored biological activities,(keyword)Improved understanding(keyword)of(keyword)its synthesis(keyword)and(keyword)pharmacokinetics will likely accelerate(keyword)the discovery(keyword)and(keyword)development(keyword)of(keyword)new drugs based on this scaffold,(keyword)offering hope(keyword)for patients suffering from difficult-to-treat illnesses.

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